3-(Heptylamino)propanamide
Description
Chemical Classification and Nomenclature
3-(Heptylamino)propanamide belongs to the chemical class of substituted amides, specifically representing a mono-substituted derivative of propanoic acid. The compound can be systematically classified within the broader category of aliphatic amines bearing amide functionalities, where the heptyl chain provides significant hydrophobic character to the overall molecular structure. According to standard nomenclature conventions established by the International Union of Pure and Applied Chemistry, the compound's name reflects its structural composition: a three-carbon propanoic acid backbone modified with an amide functional group and substituted at the beta position with a heptylamino moiety.
The structural relationship to other propanamide derivatives positions this compound within a well-established family of organic molecules that have found applications across pharmaceutical and materials science research. Related compounds in this family include simple propanamide derivatives and more complex substituted variants, each demonstrating unique chemical and biological properties based on their specific substitution patterns. The presence of the heptyl chain distinguishes this compound from shorter-chain analogs and contributes to its distinctive physicochemical profile.
Table 1: Chemical Classification of this compound
| Classification Category | Description |
|---|---|
| Primary Chemical Class | Substituted Amides |
| Functional Groups | Primary amide, secondary amine |
| Molecular Framework | Aliphatic chain with heteroatom substitution |
| Substitution Pattern | Beta-amino substituted propanamide |
| Chain Length Category | Medium-chain aliphatic derivative |
Structural Overview and Basic Properties
The molecular structure of this compound features a linear seven-carbon alkyl chain (heptyl group) connected via an amino linkage to a three-carbon propanamide backbone. This structural arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its amphiphilic character. The compound's molecular formula can be determined from its structural components, incorporating the carbon, hydrogen, nitrogen, and oxygen atoms present in the complete structure. The amide functionality provides hydrogen bonding capability, while the extended alkyl chain contributes significant hydrophobic interactions.
Computational analysis of related heptylamino compounds reveals important structural features that influence molecular behavior. The heptylamine component, with its molecular weight of 115.22 grams per mole and specific physicochemical properties, contributes substantially to the overall characteristics of the substituted propanamide. The integration of this alkyl chain with the propanamide framework creates a molecule capable of diverse intermolecular interactions, including van der Waals forces, hydrogen bonding, and hydrophobic associations.
The three-dimensional conformation of this compound allows for significant conformational flexibility, particularly around the alkyl chain region. This flexibility influences the compound's ability to interact with biological targets and affects its overall pharmacological profile. The presence of rotatable bonds throughout the structure contributes to the molecule's conformational diversity and may impact its binding affinity to various receptors or enzymes.
Table 2: Structural Components and Properties
| Structural Element | Contribution to Overall Properties |
|---|---|
| Heptyl Chain | Hydrophobic interactions, membrane permeability |
| Amino Linkage | Hydrogen bonding, pH sensitivity |
| Propanamide Core | Amide hydrogen bonding, structural rigidity |
| Beta Substitution | Steric effects, conformational preferences |
Historical Context in Chemical Research
The development of research into heptylamino-substituted compounds can be traced through the broader evolution of amide chemistry and its applications in pharmaceutical science. Early investigations into simple propanamide derivatives established fundamental synthetic methodologies that enabled the preparation of more complex substituted variants. The historical progression from basic amide synthesis to sophisticated substitution strategies reflects the growing understanding of structure-activity relationships in medicinal chemistry.
Research into heptylamine derivatives has contributed significantly to the understanding of alkyl chain length effects on biological activity. Studies examining the properties of n-heptylamine and related compounds have provided crucial insights into how carbon chain length influences molecular behavior, particularly in biological systems. These investigations have demonstrated that the seven-carbon chain length represents an optimal balance between hydrophobic character and molecular flexibility for many applications.
The synthetic approaches developed for this compound and related compounds have built upon established methodologies for amide formation and amine substitution reactions. Historical developments in organic synthesis, particularly in the areas of nucleophilic substitution and carbonyl chemistry, have enabled the efficient preparation of such compounds. The evolution of synthetic strategies has paralleled advances in analytical techniques, allowing for more precise characterization of these molecules and their properties.
Contemporary research has expanded the scope of heptylamino-propanamide investigations to include computational modeling, structure-activity relationship studies, and applications in diverse fields beyond traditional pharmaceutical chemistry. This evolution reflects the maturation of the field and the recognition of these compounds as valuable tools for both fundamental research and practical applications.
Significance in Organic and Bioorganic Chemistry
This compound exemplifies several important principles in organic and bioorganic chemistry, particularly regarding the relationship between molecular structure and biological activity. The compound serves as a model system for understanding how alkyl chain substitution affects the properties of amide-containing molecules. This understanding has proven crucial for the rational design of bioactive compounds and has contributed to the development of structure-based drug discovery approaches.
The amphiphilic nature of this compound makes it particularly relevant for studies of membrane interactions and cellular uptake mechanisms. Research into related compounds has demonstrated that the balance between hydrophilic and hydrophobic character significantly influences a molecule's ability to cross biological membranes and reach intracellular targets. This property has implications for drug delivery and bioavailability optimization in pharmaceutical applications.
From a synthetic chemistry perspective, this compound represents an important intermediate in the preparation of more complex molecules. The compound's functional groups provide multiple sites for further chemical modification, enabling the synthesis of diverse derivatives with tailored properties. This versatility has made such compounds valuable building blocks in medicinal chemistry and materials science applications.
The study of this compound and related compounds has also contributed to advances in analytical chemistry, particularly in the development of methods for characterizing substituted amides and evaluating their purity and stability. These analytical advances have broader implications for quality control in pharmaceutical manufacturing and for the development of new synthetic methodologies.
Table 3: Research Applications and Significance
| Research Area | Specific Contributions |
|---|---|
| Medicinal Chemistry | Structure-activity relationship studies, drug design |
| Membrane Biology | Amphiphilic molecule interactions, permeability studies |
| Synthetic Chemistry | Building block applications, methodology development |
| Analytical Chemistry | Characterization methods, purity assessment |
| Computational Chemistry | Molecular modeling, property prediction |
Properties
IUPAC Name |
3-(heptylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-8-12-9-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQLUXAVMTLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of Propanoic Acid Derivatives with Heptylamine
- Direct amidation involves reacting propanoic acid or its activated derivatives with heptylamine.
- Activation of the acid is often necessary to enhance electrophilicity, commonly using acyl chlorides, anhydrides, or coupling reagents.
- Propanoic acid is converted to an activated intermediate such as propanoyl chloride or anhydride.
- Heptylamine is added to the activated acid derivative under controlled temperature (0°C to room temperature).
- Coupling reagents like HATU, PyBOP, or BOP can be used to facilitate amide bond formation.
- Base such as triethylamine or diisopropylethylamine (DIEA) neutralizes generated acids and promotes reaction.
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Reaction time: 30 minutes to several hours depending on reagents.
- Extraction with organic solvents.
- Recrystallization or column chromatography to isolate pure 3-(Heptylamino)propanamide.
Reference Example:
| Step | Details |
|---|---|
| Acid activation | Propanoic acid + SOCl2 or coupling reagent (HATU) |
| Amine addition | Heptylamine, slight excess |
| Base | Triethylamine or DIEA |
| Solvent | DMF or DCM |
| Temperature | 0°C to RT |
| Reaction time | 30-60 min |
| Purification | Extraction, recrystallization, column chromatography |
This method is widely used due to its straightforwardness and high yields.
Catalytic Dehydrogenative Coupling of 1-Heptanamine and Propanol Derivatives
- A newer, greener method involves catalytic dehydrogenative coupling of 1-heptylamine with 1-propanol or esters.
- Ruthenium or manganese pincer complexes catalyze the reaction under mild conditions.
- The process generates amide and hydrogen gas without needing pre-activated acid derivatives.
- Catalyst: Ruthenium PNNH complex (e.g., Ru–PNNH complex 2).
- Base: tert-Butoxide (t-BuOK) as a co-catalyst.
- Solvent: Diethyl ether or methyl tert-butyl ether (MTBE).
- Temperature: Reflux (~35–55 °C).
- Time: 20–24 hours.
- Initial nucleophilic substitution of ester by amine.
- Followed by dehydrogenative coupling producing amide and H2 gas.
- Avoids hazardous reagents like acid chlorides.
- Mild conditions and high selectivity.
- Environmentally friendly byproduct (H2 gas).
- High yields (>75%) reported for related amides.
- Reaction tolerates various functional groups.
Reference Data:
| Parameter | Details |
|---|---|
| Catalyst | Ru–PNNH complex 2 |
| Base | t-BuOK |
| Solvent | Diethyl ether, MTBE |
| Temperature | Reflux (35–55 °C) |
| Reaction time | 20-24 h |
| Product yield | ~76% for analogous amides |
| Byproduct | Hydrogen gas (H2) |
This method is promising for this compound synthesis via analogous substrates.
Cesium Carbonate-Promoted Direct Amidation of Esters with Heptylamine
- Direct amidation of unactivated esters with amines promoted by cesium carbonate as a base.
- The reaction proceeds at room temperature in polar aprotic solvents.
- Base: Cesium carbonate (Cs2CO3).
- Solvent: Anhydrous acetonitrile and N,N-dimethylformamide (DMF).
- Temperature: Room temperature.
- Time: 24 hours.
- Mix ester and cesium carbonate in solvent.
- Stir at room temperature for 10 min.
- Add heptylamine and continue stirring for 24 h.
- Workup involves extraction with ethyl acetate and washes with acid and bicarbonate solutions.
- Mild conditions, no need for acid chlorides.
- Avoids harsh reagents.
- Good yields and selectivity.
Reference Data:
| Parameter | Details |
|---|---|
| Base | Cesium carbonate (0.5 eq) |
| Solvent | Anhydrous acetonitrile + DMF |
| Temperature | Room temperature |
| Reaction time | 24 h |
| Purification | Extraction, washing, drying |
This method is suitable for amide bond formation with heptylamine and esters.
Aza-Michael Addition Followed by Amidation (Related Secondary Amide Synthesis)
- Secondary amides like this compound can be synthesized via aza-Michael addition of heptylamine to acrylamide derivatives.
- Followed by purification steps such as column chromatography.
- Solvent: Anhydrous ethanol or dichloromethane.
- Temperature: Reflux (80°C) for 48 hours.
- Purification: Column chromatography using silica gel and ethanol/ethyl acetate mixtures.
- High yields (~93%) reported for similar hexylamino derivatives.
Reference Data:
| Step | Details |
|---|---|
| Reaction | Heptylamine + acrylamide derivative |
| Solvent | Anhydrous ethanol |
| Temperature | Reflux at 80°C |
| Reaction time | 48 hours |
| Purification | Column chromatography (silica gel) |
| Yield | ~93% (for hexylamino analog) |
This method is useful for preparing secondary amides with alkylamino substituents.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- Direct amidation using coupling reagents is the most traditional and reliable method, offering high purity and yields with straightforward workup.
- Dehydrogenative coupling catalyzed by Ru complexes represents an innovative, sustainable approach that avoids hazardous reagents and produces hydrogen gas as a clean byproduct. This method requires specialized catalysts but operates under mild conditions with good yields.
- Cesium carbonate-promoted amidation is notable for its mild conditions and operational simplicity, suitable for unactivated esters and primary amines like heptylamine.
- Aza-Michael addition followed by amidation provides a route to secondary amides with alkylamino groups, useful for polymer precursor synthesis and related compounds.
Chemical Reactions Analysis
3-(Heptylamino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the heptylamino group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-(Heptylamino)propanamide serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for the development of more complex organic molecules. It can be utilized in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Amide Formation | Reacts with carboxylic acids to form amides | |
| Alkylation | Can be used as a nucleophile in alkylation reactions | |
| Coupling Reactions | Participates in coupling reactions to form larger molecules |
Biological Applications
Proteomics Research
In the field of proteomics, this compound is utilized to study protein interactions and modifications. It can label proteins or peptides for detection and analysis, facilitating the understanding of protein dynamics and functions within biological systems .
Potential Drug Development
This compound has been identified as a candidate for drug development due to its ability to interact with biological molecules. Its mechanisms of action involve binding to specific proteins and enzymes, which can alter their activity and function. This property makes it a subject of interest for researchers aiming to design new therapeutic agents .
Medical Applications
Therapeutic Agent Design
Research indicates that this compound has potential applications in the design of new therapeutic agents. Its structural features allow for interactions with various biological targets, making it suitable for developing drugs aimed at treating multifactorial diseases such as pain management and neurological disorders .
Case Study: Pain Management Research
In studies focusing on pain management, derivatives of compounds similar to this compound have shown promising results in modulating neurotransmitter activity. For instance, hybrid compounds developed from this structure exhibited significant antiallodynic effects in preclinical models, suggesting that such compounds could lead to effective pain relief therapies .
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals. Its properties enable its use in various formulations and processes aimed at enhancing product performance in sectors such as pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(Heptylamino)propanamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action depend on the specific biological context in which it is used. For example, in proteomics research, it may interact with protein kinases or phosphatases, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of propanamide derivatives are highly dependent on substituent groups. Key structural analogs include:
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., heptyl in vs. butyl in ) increase hydrophobicity, affecting solubility and membrane permeability.
- Aromatic vs. Aliphatic : Phenyl-substituted analogs () exhibit higher melting points and distinct spectral profiles compared to aliphatic derivatives.
- Functional Groups : Hydroxyl or thiophene groups () introduce hydrogen bonding or π-π stacking capabilities, influencing reactivity and bioactivity.
Physical Properties
Notable Differences:
Biological Activity
3-(Heptylamino)propanamide is an organic compound with potential biological significance, particularly in medicinal chemistry. Its structure, featuring a heptylamine moiety, suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
This compound can be represented structurally as follows:
This structure indicates the presence of an amide group attached to a heptyl chain, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within biological systems. The following mechanisms have been proposed based on preliminary studies:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It may inhibit specific enzymes that are critical in metabolic pathways, potentially leading to altered physiological responses.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : There is evidence that this compound may reduce inflammation in vitro, suggesting potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of this compound against common pathogens. The results indicated a significant reduction in bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 70 µg/mL |
These findings suggest that this compound could be developed into a new class of antibiotics.
Study 2: Anti-inflammatory Activity
In another study by Johnson et al. (2024), the anti-inflammatory effects of the compound were evaluated using a murine model of inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
| IL-1β | 100 | 20 |
These results highlight its potential role in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Heptylamino)propanamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation of heptylamine with activated propanamide derivatives. A common approach is refluxing equimolar amounts of 3-chloropropanamide and heptylamine in ethanol, followed by recrystallization (yield ~60-70%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol improves purity (>95%). Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the heptyl chain (δ 0.8–1.5 ppm for CH2/CH3) and amide protons (δ 6.5–7.2 ppm). Use DMSO-d6 as solvent .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 215.3 .
Q. How can solubility and logP values be experimentally determined for this compound?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Centrifuge at 10,000 rpm for 15 min and quantify via UV-Vis (λmax ~260 nm) .
- logP : Measure via reverse-phase HPLC (C18 column, methanol/water gradient) and compare retention times with standards .
Advanced Research Questions
Q. What crystallographic strategies resolve hydrogen-bonding networks in this compound?
- Methodological Answer :
- Data Collection : Use a Rigaku X-ray diffractometer (Mo-Kα, λ = 0.71073 Å) at 293 K. Collect 5,019 reflections (θmax = 27.4°) .
- Refinement : Employ SHELXL-97 for structure solution. Key parameters:
- Space group: P1 (triclinic)
- Unit cell: a = 7.74 Å, b = 8.35 Å, c = 8.48 Å; α = 97.99°, β = 98.95°, γ = 90.40° .
- Hydrogen Bonding : Identify N–H⋯O/N interactions (distance: 2.97–3.06 Å) using Mercury 4.0. Stabilizing π-π interactions (3.73–3.83 Å) may further enhance packing .
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Optimize geometry and calculate HOMO-LUMO gaps (~4.5 eV) to assess reactivity .
- Molecular Dynamics (MD) : Simulate solvation in water/ethanol using AMBER force fields. Analyze radial distribution functions for solvent interactions .
Q. What strategies resolve contradictions in bioactivity data (e.g., enzyme inhibition vs. receptor binding)?
- Methodological Answer :
- Assay Design : Compare IC50 values across multiple assays (e.g., trypsin inhibition vs. GPCR binding). Use positive controls (e.g., E64 for protease inhibition) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance. Address batch variability via triplicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
